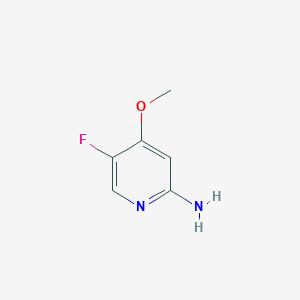
5-Fluoro-4-methoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxypyridin-2-amine typically involves the introduction of fluorine and methoxy groups into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst. The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5-Fluoro-4-methoxypyridin-2-amine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxypyridin-4-amine: Similar in structure but with different positioning of the functional groups.
4-Fluoro-3-methoxypyridin-2-amine: Another isomer with distinct chemical properties.
Uniqueness
5-Fluoro-4-methoxypyridin-2-amine is unique due to its specific arrangement of fluorine and methoxy groups, which can result in different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H7FN2O |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
5-fluoro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |
Clé InChI |
GWXFNRKIHIPODB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
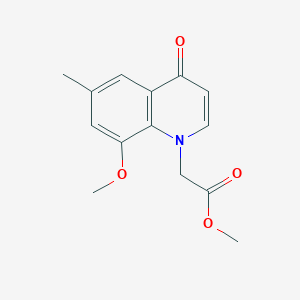

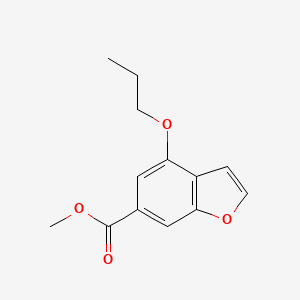
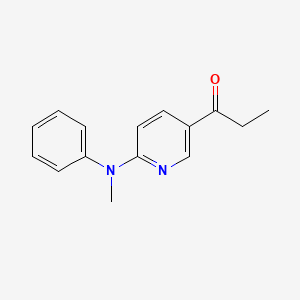


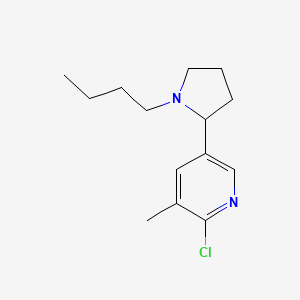

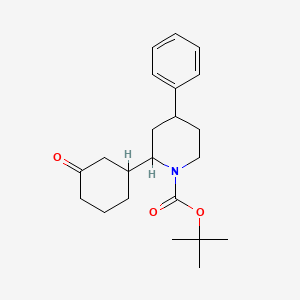
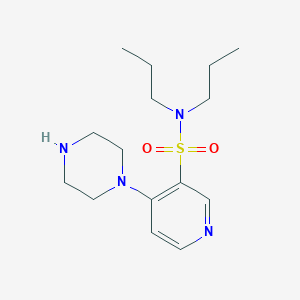
![2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
